A Technical Guide to the Chemical Properties of 1-Cyclohexenylboronic Acid
A Technical Guide to the Chemical Properties of 1-Cyclohexenylboronic Acid
For researchers, scientists, and professionals in drug development, 1-cyclohexenylboronic acid and its derivatives are valuable reagents in organic synthesis. This guide provides an in-depth overview of the core chemical properties, reactivity, and handling of 1-cyclohexenylboronic acid, with a focus on its application in cross-coupling reactions.
Core Chemical and Physical Properties
Table 1: Physical and Chemical Properties of 1-Cyclohexenylboronic Acid and its Pinacol Ester
| Property | 1-Cyclohexenylboronic Acid | 1-Cyclohexen-1-yl-boronic acid pinacol ester |
| Molecular Formula | C₆H₁₁BO₂[1] | C₁₂H₂₁BO₂ |
| Molecular Weight | 125.96 g/mol [1] | 208.10 g/mol |
| Appearance | Solid[1] | Clear colorless to tan liquid[2] |
| CAS Number | 89490-05-1 | 141091-37-4 |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 232.0 ± 33.0 °C (Predicted)[2] |
| Density | Data not available | 0.968 g/cm³[2] |
| Flash Point | Not applicable[1] | 103.9 °C (219.0 °F) |
| Solubility | Expected to have high solubility in ethers and ketones, moderate in chloroform, and low in hydrocarbons.[3][4] | Generally has better solubility than the parent acid in organic solvents.[3][4] |
| pKa | Estimated to be in the range of 8-10 in aqueous solution, similar to other boronic acids.[5] | Not applicable |
| Storage Temperature | Data not available | 2-8°C |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of 1-cyclohexenylboronic acid. Below are the expected spectral features based on its structure and data from analogous compounds.
Table 2: Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Multiplicity | Protons Assigned | Notes |
| ~6.5 - 7.0 | m | =CH- | Vinylic proton adjacent to the boron atom. |
| ~4.5 - 5.5 | br s | B(OH)₂ | Broad singlet for the hydroxyl protons, which can exchange with D₂O. |
| ~2.0 - 2.3 | m | Allylic CH₂ | Protons on the carbon adjacent to the double bond. |
| ~1.5 - 1.8 | m | CH₂ | Remaining methylene protons on the cyclohexene ring. |
Table 3: Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Carbon Assigned | Notes |
| ~140 - 150 | =C-B | Vinylic carbon attached to boron. The signal may be broad due to quadrupolar relaxation of the boron nucleus. |
| ~130 - 140 | =CH- | Vinylic carbon with a proton. |
| ~25 - 35 | Allylic CH₂ | Allylic carbon atom. |
| ~20 - 30 | CH₂ | Remaining sp³ hybridized carbons in the ring. |
Table 4: Predicted FTIR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration | Notes |
| ~3200 - 3600 | O-H stretch | Broad peak characteristic of the hydroxyl groups of the boronic acid. |
| ~2800 - 3000 | C-H stretch (sp³) | For the CH₂ groups in the cyclohexene ring. |
| ~3000 - 3100 | C-H stretch (sp²) | For the vinylic C-H bond. |
| ~1640 - 1680 | C=C stretch | Alkene double bond stretching. |
| ~1310 - 1380 | B-O stretch | Characteristic stretching vibration for the boron-oxygen bond.[6] |
Chemical Reactivity and Applications
The primary application of 1-cyclohexenylboronic acid in synthetic chemistry is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals and advanced materials.
Suzuki-Miyaura Cross-Coupling Reaction
In the Suzuki-Miyaura reaction, 1-cyclohexenylboronic acid reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new C-C bond.[7] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
Detailed and reliable experimental procedures are essential for the successful application of 1-cyclohexenylboronic acid in research and development.
Synthesis of 1-Cyclohexen-1-yl-boronic acid pinacol ester
A common method for the synthesis of the more stable pinacol ester of 1-cyclohexenylboronic acid involves a palladium-catalyzed coupling of 1-chlorocyclohexene with bis(pinacolato)diboron.[8][9]
Protocol:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chlorocyclohexene (1.0 equiv), bis(pinacolato)diboron (1.05 equiv), a palladium catalyst such as PdCl₂(dppf) (e.g., 2 mol%), and a base like potassium acetate (3.0 equiv).[8]
-
Solvent Addition: Add a suitable anhydrous solvent, such as toluene, under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to reflux (approximately 110°C) and stir for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.
-
Extraction and Drying: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 1-cyclohexen-1-yl-boronic acid pinacol ester.
Representative Suzuki-Miyaura Coupling with an Aryl Bromide
Protocol:
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), 1-cyclohexenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Heat the mixture to a temperature between 80-100°C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.
Safety and Handling
Proper handling and storage of 1-cyclohexenylboronic acid and its derivatives are crucial for laboratory safety.
-
General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Boronic acids are sensitive to moisture and can undergo dehydration to form boroxines. The pinacol ester is generally more stable and less prone to dehydration.[2]
-
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.
References
- 1. 1-cyclohexen-1-yl-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cyclohexene-1-boronic acid pinacol ester CAS#: 141091-37-4 [amp.chemicalbook.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]
